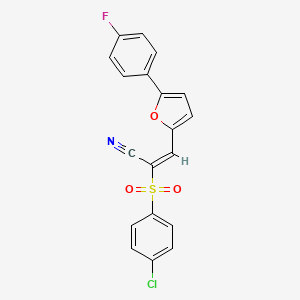
(E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11ClFNO3S and its molecular weight is 387.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-((4-chlorophenyl)sulfonyl)-3-(5-(4-fluorophenyl)furan-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by relevant studies and data.
Chemical Structure
The compound features a complex structure that includes:
- A furan ring substituted with a 4-fluorophenyl group.
- An acrylonitrile moiety linked to a 4-chlorophenylsulfonyl group.
This unique arrangement contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Studies have shown that derivatives of sulfonyl compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 0.22 to 0.25 μg/mL , indicating potent activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
The compound's structure suggests that the electron-withdrawing groups enhance its interaction with microbial targets, leading to increased efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For example, modifications in the phenyl rings have been linked to improved cytotoxicity against various cancer cell lines, including lung carcinoma (A549) .
- The presence of halogen substituents, such as chlorine and fluorine, has been correlated with enhanced anticancer activity. Substituting chlorine with fluorine often leads to increased potency due to better electronic properties .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of sulfonamide derivatives, including those structurally related to the target compound. The results indicated significant bactericidal effects, with some derivatives achieving MIC values as low as 0.25 μg/mL against resistant strains .
Study 2: Cytotoxicity Assessment
In vitro tests on various cancer cell lines revealed that the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests a potential role in cancer therapy, particularly in targeting resistant cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine/Fluorine Substitution | Increases anticancer potency; fluorine enhances electron-withdrawing capability |
| Furan Ring | Contributes to overall stability and reactivity towards biological targets |
| Sulfonamide Group | Enhances solubility and bioavailability |
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO3S/c20-14-3-8-17(9-4-14)26(23,24)18(12-22)11-16-7-10-19(25-16)13-1-5-15(21)6-2-13/h1-11H/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDNSHVNZAOQHN-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














